molecular formula C18H16N2O4S B2544410 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1788675-82-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2544410
M. Wt: 356.4
InChI Key: BFGKXGBOMWCMRF-UHFFFAOYSA-N
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Description

The compound "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. Benzothiazole derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and as antioxidants . These compounds often exhibit a range of biological activities, including antiproliferative, cytotoxic, antimicrobial, anti-inflammatory, and psychotropic effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves multi-step synthetic routes. For example, a four-step synthetic route was used to produce a series of benzothiazole and quinoline fused bioactive compounds, with yields up to 96% . Another study reported the synthesis of N-(thiazol-2-yl)benzamide derivatives, which were characterized and investigated for their gelation behavior . The synthesis of these compounds is often guided by the goal of achieving specific biological activities, such as anticancer or antioxidant properties .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. For instance, the single crystal structure of a gelator from the N-(thiazol-2-yl)benzamide series displayed a helical assembly driven by π-π interaction along with cyclic N–H∙∙∙N and S∙∙∙O interaction . The structural features of these compounds, including the presence of methoxy, hydroxy, nitro, and amino groups, play a significant role in their biological activities .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are often explored to enhance their biological activities. For example, the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines resulted in the formation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides, which were studied for their analgesic and antimicrobial activities . These reactions are tailored to produce compounds with specific functional groups that are believed to contribute to the desired biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are important for their biological function and potential as therapeutic agents. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives, for example, was influenced by the presence of methyl functionality and multiple non-covalent interactions . The physicochemical characterization of these compounds is essential for understanding their interactions with biological targets and for the design of new derivatives with improved activities .

Future Directions

The future directions for this compound could involve further synthesis and characterization studies, as well as exploration of its potential applications in various fields such as pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-18(22,12-3-5-14-15(7-12)24-10-23-14)8-19-17(21)11-2-4-13-16(6-11)25-9-20-13/h2-7,9,22H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGKXGBOMWCMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide

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